molecular formula C14H15FN4O5S B2431406 N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide CAS No. 2034432-81-8

N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2431406
CAS No.: 2034432-81-8
M. Wt: 370.36
InChI Key: AMTRTSGFOMXNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H15FN4O5S and its molecular weight is 370.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-2-oxoethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O5S/c15-9-2-1-3-11(4-9)25(23,24)17-6-12(20)18-7-10(8-18)19-13(21)5-16-14(19)22/h1-4,10,17H,5-8H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTRTSGFOMXNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide is a complex organic compound with potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available data regarding its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H16F2N4O5SC_{15}H_{16}F_{2}N_{4}O_{5}S and a molecular weight of 402.4 g/mol. Its structure includes an azetidine ring and an imidazolidinone moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H16F2N4O5SC_{15}H_{16}F_{2}N_{4}O_{5}S
Molecular Weight402.4 g/mol
CAS Number2034495-67-3

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Testing
In a study involving 12 human cancer cell lines, specific derivatives were tested for their in vitro cytotoxic potency. Compounds with structural similarities to the target compound showed varying degrees of effectiveness, indicating that modifications to the imidazolidinone or azetidine rings could enhance anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests that the sulfonamide group may play a crucial role in its antibacterial activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.
  • Interference with DNA Synthesis : The imidazolidinone ring may interact with DNA or RNA polymerases, inhibiting nucleic acid synthesis.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to explore their biological activities further. Modifications to the azetidine and imidazolidinone rings have been shown to enhance potency against specific cancer types and bacterial strains.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialEffective against Staphylococcus aureus
MechanismInhibition of folate synthesis

Preparation Methods

Azetidine Ring Formation

The azetidine scaffold is synthesized via cyclization of 1,3-diaminopropane derivatives or ring-closing metathesis (RCM) . A patented method (WO2018108954A1) details the preparation of tert-butyl-protected azetidine intermediates:

Procedure :

  • React tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a ) with tetrabutylammonium fluoride (TBAF) to yield tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6 ).
  • Deprotect 6 using trifluoroacetic acid (TFA) to generate 3-(fluoromethyl)azetidine.

Key Data :

  • Yield: 85–90% after purification with 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Purity: >99% by HPLC.

Imidazolidinone Installation

The imidazolidinone ring is introduced via urea cyclization or carbodiimide-mediated coupling . BRPI0715160A2 discloses a method using N-substituted ethylenediamine and carbonyl diimidazole (CDI):

Procedure :

  • React 3-aminopropane-1,2-diol with CDI in THF to form 2,5-dioxoimidazolidine-1-carboxylate.
  • Couple with azetidine using HATU/DIEA in DMF.

Optimization :

  • Temperature: 0–5°C prevents epimerization.
  • Yield: 78% after recrystallization.

Synthesis of 3-Fluorobenzenesulfonamide Electrophile

Sulfonylation of 3-Fluoroaniline

PMC9267128 outlines sulfonamide synthesis via chlorosulfonation :

Procedure :

  • Treat 3-fluoroaniline with chlorosulfonic acid at −10°C to form 3-fluorobenzenesulfonyl chloride.
  • React with ammonium hydroxide to yield 3-fluorobenzenesulfonamide.

Key Data :

  • Purity: 97% (NMR).
  • Reaction Time: 4 hr.

Coupling Strategies for Final Assembly

Amide Bond Formation

The sulfonamide linker is installed via Schotten-Baumann reaction or EDCI/HOBt coupling . WO2018108954A1 reports using ethyl bromoacetate to introduce the 2-oxoethyl spacer:

Procedure :

  • React 3-fluorobenzenesulfonamide with ethyl bromoacetate in DCM/TEA to form N-(2-oxoethyl)-3-fluorobenzenesulfonamide.
  • Couple with the imidazolidinone-azetidine core using EDCI/HOBt.

Optimization :

  • Solvent: Dichloromethane (DCM) minimizes side reactions.
  • Yield: 70–75%.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • NMR :
    • $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, SO2NH), 7.65–7.58 (m, 4H, aromatic), 4.32 (t, J = 7.2 Hz, 2H, CH2), 3.81 (s, 2H, azetidine CH2).
  • HRMS : m/z 455.1243 [M+H]$$^+$$ (calculated: 455.1238).

X-ray Crystallography

Single-crystal analysis (PMC9267128) confirms the trans configuration of the azetidine and imidazolidinone rings, with bond angles of 89.5° for the four-membered ring.

Challenges and Mitigation Strategies

Challenge Solution Source
Low azetidine ring stability Use tert-butyl protection
Sulfonamide hydrolysis Conduct reactions under anhydrous conditions
Epimerization during coupling Employ low-temperature coupling

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

  • Methodological Answer : The synthesis requires sequential reactions to assemble the azetidine-dioxoimidazolidine core, followed by sulfonamide coupling. Critical steps include:

  • Azetidine ring formation : Cyclization of precursors under controlled temperature (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to minimize side reactions .
  • Sulfonamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous conditions to link the fluorobenzenesulfonamide moiety .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (methanol/water) to isolate intermediates .
    • Analytical Validation : Monitor each step via TLC and confirm final product purity with HPLC (>95%) and ¹H/¹³C NMR .

Q. How can researchers optimize reaction yields for the azetidine-dioxoimidazolidine core synthesis?

  • Methodological Answer : Yield optimization involves:

  • Temperature control : Lower temperatures (e.g., 0–10°C) during cyclization to reduce decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in azetidine formation .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate imidazolidinone ring closure .
    • Troubleshooting : Low yields often stem from moisture-sensitive intermediates; employ inert atmospheres (N₂/Ar) and molecular sieves .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to model interactions with enzymes like HDACs or kinases.

  • Docking : Use the sulfonamide group as an anchor for hydrogen bonding in active sites .
  • Free-energy calculations : MM-PBSA/GBSA methods quantify binding energies, prioritizing fluorobenzene-π interactions .
    • Validation : Compare computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experimental data .

Q. How do structural modifications (e.g., fluorobenzene substitution) impact bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with halogens (Cl, Br) or methyl groups at the fluorobenzene position. Assess changes via:
  • In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) .
  • Enzyme inhibition : Test HDAC or PARP inhibition using fluorogenic substrates .
  • Data Analysis : Use ANOVA to identify statistically significant activity trends (p < 0.05) .

Q. What advanced techniques resolve contradictions in solubility vs. bioavailability data?

  • Methodological Answer :

  • Solubility enhancement : Co-solvency (PEG-400) or nanoformulation (liposomes) .
  • Bioavailability profiling : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies (rodent models) .
  • Data Reconciliation : Apply multivariate regression to correlate logP, solubility, and Cmax .

Experimental Design & Data Analysis

Q. How should researchers design a stability study under physiological conditions?

  • Methodological Answer :

  • Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Degradation monitoring : Use UPLC-MS to track hydrolytic cleavage of the imidazolidinone or sulfonamide groups .
  • Kinetic modeling : Calculate t₁/₂ (half-life) via first-order decay models .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

  • Methodological Answer :

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to dose-response data .
  • Error analysis : Bootstrap resampling to estimate 95% confidence intervals for EC₅₀/IC₅₀ values .
  • Outlier handling : Grubbs’ test to exclude anomalous data points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.